molecular formula C23H17N3O7 B11643126 (5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione

(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11643126
M. Wt: 447.4 g/mol
InChI Key: SVDFVBJFWZLLGQ-QGOAFFKASA-N
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Description

(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan ring and the ethoxyphenyl group. Common reagents used in these reactions include ethyl acetoacetate, nitrobenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group, used in various organic syntheses.

    Acetylacetone: Another related compound with keto-enol tautomerism, used as a building block in organic chemistry.

Uniqueness

(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C23H17N3O7

Molecular Weight

447.4 g/mol

IUPAC Name

(5E)-1-(4-ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H17N3O7/c1-2-32-15-9-7-14(8-10-15)25-22(28)18(21(27)24-23(25)29)13-16-11-12-20(33-16)17-5-3-4-6-19(17)26(30)31/h3-13H,2H2,1H3,(H,24,27,29)/b18-13+

InChI Key

SVDFVBJFWZLLGQ-QGOAFFKASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

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